1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride typically involves the reaction of piperidine derivatives with hydrazine and ethanone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinomethyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity
Scientific Research Applications
1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinomethyl group is known to form covalent bonds with certain biomolecules, leading to the modulation of their activity. This can result in the inhibition or activation of specific enzymes, receptors, or signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-[4-(hydrazinylmethyl)piperidin-1-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-7(12)11-4-2-8(3-5-11)6-10-9;;/h8,10H,2-6,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWKXPDULQZMDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CNN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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